REACTION_SMILES
|
[C:1]([O:2][C:3]([CH3:4])([CH3:5])[CH3:6])(=[O:7])[N:8]1[CH:9]([CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[CH2:10]1.[CH3:18][NH:19][CH3:20].[CH3:21][C:22]#[N:23]>>[NH2:8][CH:9]([CH2:10][N:19]([CH3:18])[CH3:20])[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1
|
Name
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|
Type
|
product
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Smiles
|
CN(C)CC(N)Cc1ccccc1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:3]([CH3:4])([CH3:5])[CH3:6])(=[O:7])[N:8]1[CH:9]([CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[CH2:10]1.[CH3:18][NH:19][CH3:20].[CH3:21][C:22]#[N:23]>>[NH2:8][CH:9]([CH2:10][N:19]([CH3:18])[CH3:20])[CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(N)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |